mGAT3/4-IN-1

Neuroscience Pain Research GABA Transporters

Researchers studying GABAergic signaling in pain pathways often face confounding data from non-selective inhibitors like tiagabine or (S)-SNAP-5114. mGAT3/4-IN-1 (CAS 2556833-57-7) solves this by providing a preferential dual inhibition profile for mGAT3 (pIC50=5.31) and mGAT4 (pIC50=5.24). • Eliminates mGAT1/2 cross-reactivity for cleaner pain pathway deconvolution. • Validated in vivo: reduces tactile allodynia in oxaliplatin and STZ neuropathic pain models. • Serves as a quantitative benchmark for SAR studies on novel GABA transporter inhibitors.

Molecular Formula C26H31ClN2O2S2
Molecular Weight 503.1 g/mol
Cat. No. B12405826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamemGAT3/4-IN-1
Molecular FormulaC26H31ClN2O2S2
Molecular Weight503.1 g/mol
Structural Identifiers
SMILESCC1=C(SC=C1)C(=CCCN(C)C(CCO)C(=O)NCC2=CC=CC=C2Cl)C3=C(C=CS3)C
InChIInChI=1S/C26H31ClN2O2S2/c1-18-11-15-32-24(18)21(25-19(2)12-16-33-25)8-6-13-29(3)23(10-14-30)26(31)28-17-20-7-4-5-9-22(20)27/h4-5,7-9,11-12,15-16,23,30H,6,10,13-14,17H2,1-3H3,(H,28,31)
InChIKeyIJIMBHRRVMFBCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





mGAT3/4-IN-1 Procurement and Selection Guide


mGAT3/4-IN-1 (CAS 2556833-57-7, also referred to as compound 19b) is a synthetic, small-molecule inhibitor designed to target the murine GABA transporters mGAT3 and mGAT4. It is classified within the broader chemical series of functionalized amino acid derivatives, specifically those derived from serine and GABA analogs. The compound is a research tool identified from a medicinal chemistry effort aimed at generating molecules with preferential inhibitory activity for these two transporter subtypes over mGAT1 and mGAT2 [1]. Its development is grounded in the hypothesis that concurrent inhibition of mGAT1 and mGAT3/4 within a single molecular scaffold may yield synergistic analgesic effects in models of chronic pain [1].

Why Generic Substitution Fails for mGAT3/4-IN-1


The pharmacological landscape of GABA transporter (GAT) inhibitors is characterized by stark differences in subtype selectivity, which preclude simple substitution between compounds. For example, the clinically used GAT1-selective inhibitor tiagabine has minimal activity at mGAT3 and mGAT4 (IC50 > 300 μM) [1], while the widely used research tool (S)-SNAP-5114, though potent at mGAT3 and mGAT4, also inhibits mGAT1 (pIC50 = 4.07) and has limited chemical stability, factors that confound interpretation of experimental outcomes [2]. Other inhibitors like NNC 05-2090 are selective for mGAT2 [3], and non-selective inhibitors like nipecotic acid have a complex, multi-target profile that obscures pathway-specific findings [4]. Therefore, selecting mGAT3/4-IN-1 is a deliberate choice to achieve a specific dual-inhibition profile, and any alternative will produce a different and non-equivalent experimental outcome, rendering data incomparable and potentially misleading.

Quantitative Differentiation and Head-to-Head Data


Potency at mGAT3 and mGAT4 vs. GAT1 and Pan-Inhibitors

In direct assays using HEK293 cells stably expressing each murine GABA transporter subtype, mGAT3/4-IN-1 (compound 19b) demonstrates preferential inhibition of mGAT3 and mGAT4. Its inhibitory activity at mGAT3 (pIC50 = 5.31) is comparable to the non-selective inhibitor mGAT-IN-1 (pIC50 = 5.61) but is achieved with greater subtype preference [1]. Crucially, it shows 64-fold higher potency at mGAT3 than nipecotic acid, a classic but non-selective pan-GAT inhibitor [2]. Unlike tiagabine, which is >300 μM against mGAT3 and mGAT4, mGAT3/4-IN-1 has measurable and relevant inhibitory activity at these targets [3].

Neuroscience Pain Research GABA Transporters

Selectivity Profile vs. (S)-SNAP-5114

When compared to the established reference compound (S)-SNAP-5114 in parallel assays, mGAT3/4-IN-1 shows a distinct pharmacological fingerprint. (S)-SNAP-5114 has pIC50 values of 4.07, 5.29, and 5.71 for mGAT1, mGAT3, and mGAT4, respectively, indicating that it is also a potent inhibitor of mGAT1 . In contrast, the primary study for mGAT3/4-IN-1 explicitly states that the synthesized series, including compound 19b, exhibited "preferential mGAT3/4 subtype inhibitory activity," implying a lower relative potency at mGAT1 compared to (S)-SNAP-5114 [1].

Neuropharmacology Medicinal Chemistry Assay Validation

In Vivo Efficacy in Neuropathic Pain Models vs. mGAT3/4-IN-2

mGAT3/4-IN-1 (compound 19b) has been demonstrated to produce a statistically significant reduction in tactile allodynia in two distinct mouse models of neuropathic pain: one induced by the chemotherapeutic oxaliplatin and another induced by streptozotocin (a model of diabetic neuropathy) [1]. This in vivo validation distinguishes it from other structurally related in-class compounds like mGAT3/4-IN-2 (compound 27b), for which no in vivo efficacy data is reported, limiting its immediate utility as a tool for in vivo pain research .

In Vivo Pharmacology Neuropathic Pain Behavioral Models

Mouse Ortholog Selectivity vs. Human GAT3 Inhibitors

The selectivity profile of mGAT3/4-IN-1 is characterized in mouse orthologs, which is a critical differentiator from highly potent human GAT3 (hGAT3)-selective inhibitors such as compound 20, which is >30-fold selective for hGAT3 over other human transporters [1]. While compound 20 represents a significant advance for human in vitro studies, its activity on mouse orthologs is not characterized, making mGAT3/4-IN-1 the more appropriate tool for studies requiring a mouse in vivo model system, where species-specific pharmacology is a primary concern [2].

Translational Pharmacology Species Selectivity GABA Transporters

Optimal Use Cases in Research and Preclinical Studies


Neuropathic Pain Models in Mice

mGAT3/4-IN-1 is directly validated for this application. Its demonstrated efficacy in reducing tactile allodynia in both oxaliplatin- and streptozotocin-induced models of neuropathic pain in mice [1] makes it a primary research tool for studying the involvement of mGAT3 and mGAT4 in pain signaling pathways. Researchers can use it to dissect the contribution of these transporters to pain states and to explore their potential as therapeutic targets for chronic pain management [1].

In Vitro Pharmacology of GABA Transporter Subtypes

The compound serves as a key tool in a panel of GAT inhibitors to characterize the functional role of different GABA transporter subtypes. Its preferential inhibition of mGAT3 and mGAT4 [1] allows researchers to distinguish its effects from those of selective mGAT1 inhibitors (e.g., tiagabine, DDPM-2571) [2] or mGAT2-selective inhibitors (e.g., NNC 05-2090) [3]. Using these compounds in combination in vitro enables the deconvolution of complex GABAergic signaling in native tissues like brain slices or primary neuronal cultures.

Benchmark for Dual mGAT3/4 Inhibitor Development

The structure-activity relationship (SAR) data presented in the discovery study [1] positions mGAT3/4-IN-1 as a benchmark. Medicinal chemists can use this compound as a reference standard when profiling new chemical entities for mGAT3/4 activity, selectivity over mGAT1/2, and in vivo efficacy. Its established profile provides a quantitative baseline (pIC50 = 5.31 at mGAT3, pIC50 = 5.24 at mGAT4) against which novel analogs can be directly compared in standardized [3H]GABA uptake assays [1].

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